N-benzyl-1-methylhydrazinecarbothioamide

Description

BenchChem offers high-quality N-benzyl-1-methylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-methylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

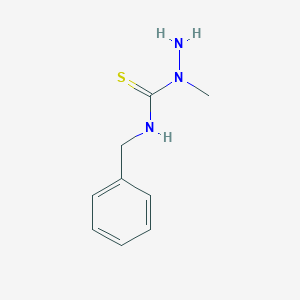

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-benzyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAIXBMYEIAKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368309 | |

| Record name | N-benzyl-1-methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21076-23-3 | |

| Record name | N-benzyl-1-methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-benzyl-1-methylhydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-benzyl-1-methylhydrazinecarbothioamide and its derivatives represent a class of thiosemicarbazides that are of significant interest in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for the synthesis of various heterocyclic systems and have been explored for a range of biological activities. This guide provides a comprehensive overview of the synthetic pathway to N-benzyl-1-methylhydrazinecarbothioamide, grounded in established chemical principles and supported by analogous experimental data. It is designed to equip researchers with the foundational knowledge to not only replicate the synthesis but also to innovate upon it.

Strategic Approach to Synthesis: A Nucleophilic Addition Pathway

The core of synthesizing N-benzyl-1-methylhydrazinecarbothioamide lies in a classic nucleophilic addition reaction. This well-established method for forming thiosemicarbazide linkages involves the reaction of an isothiocyanate with a hydrazine derivative.[1][2] In this specific case, the target molecule is assembled from two primary precursors: benzyl isothiocyanate and methylhydrazine .

The lone pair of electrons on the nitrogen atom of methylhydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in benzyl isothiocyanate. This reaction is typically efficient and proceeds under mild conditions, making it an attractive and practical route for laboratory-scale synthesis.

Precursor Synthesis and Considerations

Synthesis of Benzyl Isothiocyanate

Benzyl isothiocyanate is a key starting material and can be synthesized through several established methods. A common and reliable approach involves the reaction of benzylamine with thiophosgene. However, due to the high toxicity of thiophosgene, alternative methods are often preferred. One such alternative is the reaction of benzylamine with carbon disulfide in the presence of a base, followed by treatment with an oxidizing agent.

A frequently employed laboratory-scale synthesis involves the reaction of benzyl bromide with a thiocyanate salt, such as potassium or sodium thiocyanate. This nucleophilic substitution reaction provides a straightforward and safer route to benzyl isothiocyanate.

The Core Synthesis: N-benzyl-1-methylhydrazinecarbothioamide

The central reaction for the synthesis of N-benzyl-1-methylhydrazinecarbothioamide is the nucleophilic addition of methylhydrazine to benzyl isothiocyanate.

Caption: Synthesis of N-benzyl-1-methylhydrazinecarbothioamide.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous thiosemicarbazides.[3]

Materials:

-

Benzyl isothiocyanate

-

Methylhydrazine

-

Ethanol (absolute)

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl isothiocyanate (1.0 eq.) in absolute ethanol.

-

To this solution, add methylhydrazine (1.05 eq.) dropwise at room temperature with continuous stirring. A slight exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a solid, is then purified. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove impurities.

-

The purified solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized N-benzyl-1-methylhydrazinecarbothioamide is crucial to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃S | [PubChem][4] |

| Molecular Weight | 195.29 g/mol | [PubChem][4] |

| IUPAC Name | 3-amino-1-benzyl-1-methylthiourea | [PubChem][4] |

| CAS Number | 114324-56-0 | [PubChem][4] |

Spectroscopic Data (Predicted and Analogous)

The proton NMR spectrum is expected to show characteristic signals for the benzyl and methyl groups, as well as protons attached to the nitrogen atoms.

-

Aromatic protons (benzyl group): A multiplet in the range of δ 7.2-7.4 ppm.

-

Methylene protons (-CH₂-): A singlet around δ 4.5-5.0 ppm.

-

Methyl protons (-CH₃): A singlet around δ 3.0-3.5 ppm.

-

Amine protons (-NH and -NH₂): Broad singlets that may appear over a wide range and can be exchangeable with D₂O.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Thione carbon (C=S): A characteristic downfield signal typically in the range of δ 180-190 ppm.

-

Aromatic carbons (benzyl group): Signals in the aromatic region (δ 125-140 ppm).

-

Methylene carbon (-CH₂-): A signal around δ 50-60 ppm.

-

Methyl carbon (-CH₃): An upfield signal around δ 30-40 ppm.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=S stretching (thione): A characteristic absorption band around 1200-1300 cm⁻¹.

-

C-N stretching: Bands in the region of 1350-1450 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 195.

Experimental Workflow and Logic

Caption: A typical experimental workflow for the synthesis.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is enhanced by several self-validating checks throughout the process:

-

TLC Monitoring: The disappearance of starting materials and the appearance of a new product spot with a different Rf value provide real-time validation of the reaction's progress.

-

Crystallization: The ability of the crude product to form a crystalline solid upon purification is a strong indicator of its identity and purity.

-

Spectroscopic Consistency: The obtained NMR, FT-IR, and mass spectrometry data should be in complete agreement with the expected structure of N-benzyl-1-methylhydrazinecarbothioamide. Any significant deviation would necessitate further purification or a re-evaluation of the synthesis.

Conclusion

The synthesis of N-benzyl-1-methylhydrazinecarbothioamide is a straightforward process rooted in the fundamental principles of nucleophilic addition. By following the detailed protocol and employing rigorous characterization techniques, researchers can reliably produce this valuable chemical scaffold. The insights provided in this guide are intended to serve as a robust foundation for further exploration and derivatization of this compound class in the pursuit of novel therapeutic agents.

References

[1] Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 489-550. [Link] [3] Royal Society of Chemistry. (2019). Supplementary Information for a related synthesis. Royal Society of Chemistry. This source provides a general procedure for thiosemicarbazide synthesis which is analogous to the one described. [2] El-Gaby, M. S. A., et al. (2000). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2000(5), 150-197. [Link] [4] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55279489, N-Benzyl-N-methylhydrazinecarbothioamide. Retrieved from [Link].

Sources

N-benzyl-1-methylhydrazinecarbothioamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-benzyl-1-methylhydrazinecarbothioamide is a molecule belonging to the thiosemicarbazide class of compounds. Thiosemicarbazides are characterized by the presence of a hydrazinecarbothioamide core structure. This class of compounds has garnered significant attention in the fields of medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2][3][4] The structural versatility of the thiosemicarbazide scaffold allows for the introduction of various substituents, leading to a diverse range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-benzyl-1-methylhydrazinecarbothioamide, a specific derivative that remains a subject of research interest. While extensive studies on this particular molecule are not widely published, this guide will leverage data from closely related analogues to provide valuable insights for researchers and professionals in drug development.

Chemical Structure and Identification

The chemical structure of N-benzyl-1-methylhydrazinecarbothioamide features a central hydrazinecarbothioamide core with a benzyl group and a methyl group attached to one of the nitrogen atoms.

Molecular Formula: C₉H₁₃N₃S[5]

IUPAC Name: 3-amino-1-benzyl-1-methylthiourea[5]

CAS Numbers:

It is important to note the existence of two different CAS numbers in the literature for what appears to be the same compound. Researchers should verify the specific identifier associated with their sample.

Molecular Weight: 195.29 g/mol [5]

Canonical SMILES: CN(CC1=CC=CC=C1)C(=S)NN[5]

InChI: InChI=1S/C9H13N3S/c1-12(9(13)11-10)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13)[5]

Physicochemical Properties

| Property | Predicted Value/Information |

| Physical State | Likely a solid at room temperature, typical for thiosemicarbazide derivatives. |

| Melting Point | Not experimentally determined for this specific compound. Related thiosemicarbazide derivatives exhibit a wide range of melting points, often above 100 °C. For example, (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-methylhydrazinecarbothioamide has a melting point of 220–221 °C.[7] |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, DMSO, and DMF, which is common for this class of compounds. |

| XLogP3 | 0.9 (Predicted)[5] |

| Hydrogen Bond Donors | 2 (Predicted)[5] |

| Hydrogen Bond Acceptors | 1 (Predicted)[5] |

Synthesis

A specific, validated protocol for the synthesis of N-benzyl-1-methylhydrazinecarbothioamide is not detailed in the available literature. However, a general and reliable method for the synthesis of N-substituted thiosemicarbazides involves the reaction of a corresponding hydrazine with an isothiocyanate. For N-benzyl-1-methylhydrazinecarbothioamide, a plausible synthetic route would involve the reaction of N-benzyl-N-methylhydrazine with a source of thiocarbonyl. A more common approach for preparing 4-substituted thiosemicarbazides is the reaction of a substituted isothiocyanate with hydrazine hydrate.[8]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of N-benzyl-1-methylhydrazinecarbothioamide.

Experimental Protocol (General, adapted from related syntheses):

-

Preparation of N-benzyl-N-methylhydrazine: This starting material can be synthesized through various established methods, such as the alkylation of benzylhydrazine.

-

Reaction with Isothiocyanate:

-

To a solution of N-benzyl-N-methylhydrazine in a suitable solvent (e.g., ethanol or isopropanol), an equimolar amount of an isothiocyanate source (e.g., phenyl isothiocyanate as a precursor or direct reaction with a thiocarbonylating agent) is added dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure N-benzyl-1-methylhydrazinecarbothioamide.

-

Spectroscopic Characterization

While specific spectra for N-benzyl-1-methylhydrazinecarbothioamide are not available, the expected spectral characteristics can be inferred from the known data of analogous thiosemicarbazide derivatives.[1][4][9][10][11]

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the protons of the benzyl group.

-

Methylene Protons (-CH₂-): A singlet or a doublet (depending on coupling with adjacent protons) for the methylene protons of the benzyl group, typically appearing in the range of δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A singlet for the methyl protons, expected to be in the range of δ 2.5-3.5 ppm.

-

Amine Protons (-NH₂ and -NH-): Broad singlets for the amine protons, which are exchangeable with D₂O. The chemical shifts of these protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Thione Carbon (C=S): A characteristic peak in the downfield region, typically around δ 175-185 ppm.

-

Aromatic Carbons: Peaks in the aromatic region (δ 125-140 ppm) corresponding to the carbons of the benzyl ring.

-

Methylene Carbon (-CH₂-): A peak for the methylene carbon of the benzyl group, expected around δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A peak for the methyl carbon, typically in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretching: One or more bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amine and hydrazine groups.

-

C-H Stretching: Bands in the region of 2850-3100 cm⁻¹ due to the stretching vibrations of the aliphatic and aromatic C-H bonds.

-

C=S Stretching: A characteristic band for the thiocarbonyl group, typically observed in the range of 1100-1300 cm⁻¹.

-

C-N Stretching: Bands corresponding to C-N stretching vibrations.

-

Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.29 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the benzyl group (m/z 91) and other fragments resulting from the cleavage of the hydrazinecarbothioamide core.

Potential Applications in Drug Development

The thiosemicarbazide scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4] While N-benzyl-1-methylhydrazinecarbothioamide has not been specifically evaluated in many studies, its structural features suggest that it could be a promising candidate for investigation in several therapeutic areas.

Caption: Potential therapeutic applications of N-benzyl-1-methylhydrazinecarbothioamide.

Anticancer Activity: Many thiosemicarbazide derivatives have demonstrated significant anticancer properties.[4] Their mechanism of action is often attributed to the chelation of metal ions that are essential for tumor growth, such as iron and copper, leading to the inhibition of ribonucleotide reductase and the induction of oxidative stress. The presence of the benzyl group in N-benzyl-1-methylhydrazinecarbothioamide may enhance its lipophilicity, potentially facilitating its transport across cell membranes and improving its bioavailability.

Antimicrobial Activity: The thiosemicarbazide moiety is a key structural feature in many compounds with potent antibacterial and antifungal activities.[1][4] These compounds can interfere with various microbial processes, including cell wall synthesis and enzyme function. The specific substitution pattern on the thiosemicarbazide core, such as the benzyl and methyl groups in the target molecule, can significantly influence the spectrum and potency of its antimicrobial action.

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution: The nature of the substituent on the nitrogen atoms of the thiosemicarbazide core is crucial for biological activity. The benzyl group is a common substituent in many biologically active compounds and can participate in hydrophobic and π-π stacking interactions with biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the benzyl and methyl groups, will affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Conclusion and Future Directions

N-benzyl-1-methylhydrazinecarbothioamide is a member of the pharmacologically significant thiosemicarbazide family. While specific experimental data for this compound is limited, its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide has provided a comprehensive overview based on the available information and data from closely related compounds, offering a solid foundation for future research.

Further investigation into the synthesis, characterization, and biological evaluation of N-benzyl-1-methylhydrazinecarbothioamide is warranted. Key future research directions should include:

-

Development and validation of a specific and efficient synthetic protocol.

-

Comprehensive spectroscopic and physicochemical characterization.

-

In vitro screening for anticancer, antibacterial, and antifungal activities against a broad panel of cell lines and pathogens.

-

Mechanism of action studies to elucidate the molecular targets.

-

Lead optimization through the synthesis and evaluation of related analogues to improve potency and selectivity.

The exploration of N-benzyl-1-methylhydrazinecarbothioamide and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- Current time information in Baltimore, MD, US. (n.d.).

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

- Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1974.

- Kowiel, M., et al. (2021). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 26(16), 4994.

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

N-Benzyl-N-methylhydrazinecarbothioamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. (2021). African Journals Online (AJOL). Retrieved January 17, 2026, from [Link]

- Ramadan, E. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. SN Applied Sciences, 1(5), 451.

-

N-benzyl-N-methyl-benzamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and spectroscopic characterization of N-substituted thiosemicarbazone complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

N-Methylhydrazinecarbothioamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Hydrazinecarbothioamide, N-methyl-N-phenyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea. (2015). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

(E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide: supramolecular assemblies in two-dimensions mediated by N—H⋯S and C—H⋯π interactions. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of an unsymmetrical cobalt(III) active site analogue of nitrile hydratase. (2003). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. (2005). PubMed. Retrieved January 17, 2026, from [Link]

-

3-amino-1-benzylthiourea (C8H11N3S). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of N2S3X-Fe Models of Iron-Containing Nitrile Hydratase. (2003). NPARC. Retrieved January 17, 2026, from [Link]

- Synthesis and characterization of macromonomers from oxazoline derivatives. (2003). Boletin de la Sociedad Chilena de Quimica, 48(1), 85-88.

- Synthesis and characterization of N2S3X-Fe models of iron-containing nitrile hydratase. (2003). Inorganic Chemistry, 42(14), 4382–4388.

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of N-urethane protected amino alkyl (S-methyl)-isothiouronium compounds and carbodiimide tethered peptidomimetics. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

Novel Azocoumarin Derivatives—Synthesis and Characterization. (2022). MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. N-Benzyl-N-methylhydrazinecarbothioamide | C9H13N3S | CID 55279489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-benzyl-1-methylhydrazinecarbothioamide (CAS: 114324-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1-methylhydrazinecarbothioamide, registered under CAS number 114324-56-0, is a thiosemicarbazide derivative with significant potential in medicinal chemistry and drug development. Its structural architecture, featuring a benzyl group, a methylhydrazine moiety, and a carbothioamide functional group, suggests a high likelihood of diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an in-depth discussion of its potential therapeutic applications based on the established bioactivities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating this and similar molecules for novel therapeutic interventions.

Chemical Identity and Physicochemical Properties

N-benzyl-1-methylhydrazinecarbothioamide is also known by its IUPAC name, 3-amino-1-benzyl-1-methylthiourea. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 114324-56-0 | PubChem[1] |

| Molecular Formula | C₉H₁₃N₃S | PubChem[1] |

| Molecular Weight | 195.29 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-1-benzyl-1-methylthiourea | PubChem[1] |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(=S)NN | PubChem[1] |

| InChI Key | CCCSKFUQQXLJKQ-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF | Inferred from similar compounds |

Synthesis Protocol: A Self-Validating System

The synthesis of N-benzyl-1-methylhydrazinecarbothioamide can be reliably achieved through the nucleophilic addition of methylhydrazine to benzyl isothiocyanate. This method is a standard and widely employed route for the preparation of N,N'-disubstituted thiosemicarbazides.[2][3][4] The causality behind this experimental choice lies in the high reactivity of the electrophilic carbon atom of the isothiocyanate group towards the nucleophilic nitrogen of the hydrazine.

Synthesis Workflow

Caption: Synthesis of N-benzyl-1-methylhydrazinecarbothioamide.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl isothiocyanate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirring solution, add methylhydrazine (1 equivalent) dropwise at room temperature. The causality for the dropwise addition is to control the exothermicity of the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product typically precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

-

Drying: Dry the purified product under vacuum to obtain N-benzyl-1-methylhydrazinecarbothioamide.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-benzyl-1-methylhydrazinecarbothioamide is not extensively available in the public domain, the well-documented activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. The thiosemicarbazide core is a known pharmacophore, and the presence of the N-benzyl group often enhances biological activity.

Antimicrobial and Antifungal Potential

Thiosemicarbazide and their derivatives, thiosemicarbazones, are a class of compounds renowned for their broad-spectrum antimicrobial and antifungal activities.[5][6][7][8] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial DNA synthesis.[9] Numerous studies have demonstrated the efficacy of N-benzyl substituted heterocyclic compounds against various bacterial and fungal strains.[10][11][12]

It is therefore highly probable that N-benzyl-1-methylhydrazinecarbothioamide will exhibit inhibitory activity against a range of pathogenic bacteria and fungi. Experimental validation through antimicrobial screening assays, such as determining the Minimum Inhibitory Concentration (MIC) against representative bacterial and fungal strains, is a logical next step in the investigation of this compound.

Cytotoxic and Anticancer Potential

The thiosemicarbazone scaffold is a well-established feature in the design of anticancer agents.[9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of oxidative stress. The presence of an N-benzyl group can contribute to the lipophilicity of the molecule, potentially enhancing its cellular uptake and interaction with intracellular targets.

Given these precedents, N-benzyl-1-methylhydrazinecarbothioamide warrants investigation for its cytotoxic activity against various cancer cell lines. In vitro assays such as the MTT or resazurin-based assays would provide initial insights into its potential as an anticancer agent.

Future Directions and Research Perspectives

The information presented in this guide suggests that N-benzyl-1-methylhydrazinecarbothioamide is a molecule of significant interest for further research and development. The logical progression of its investigation would involve:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

-

In Vitro Biological Screening: A systematic evaluation of its antimicrobial, antifungal, and cytotoxic activities against a diverse panel of pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its observed biological activities.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related compounds to identify key structural features that govern potency and selectivity, thereby guiding the design of more effective therapeutic agents.

Conclusion

N-benzyl-1-methylhydrazinecarbothioamide represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the strong potential for significant biological activity, inferred from a wealth of data on related compounds, make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

-

Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. PMC - NIH. Available at: [Link]

-

Katritzky, A. R., Khashab, N. M., & Gromova, A. V. (2006). Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. Arkivoc, 2006(3), 226-236. Available at: [Link]

-

Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

N-Benzyl-N-methylhydrazinecarbothioamide. PubChem. Available at: [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Available at: [Link]

-

Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed. Available at: [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available at: [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. Available at: [Link]

-

(PDF) Antifungal Activity, Cytotoxicity and Mechanism of Action of Nitroheteroaryl-1,3,4-thiadiazole Containing N-benzyl and N-methoxyethyl Substitution Against Aspergillus fumigatus. ResearchGate. Available at: [Link]

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PMC - PubMed Central. Available at: [Link]

-

Cytotoxicity of imides-N-alkyl Semicarbazones, Thiosemicarbazones, Acetylhydrazones and Related Derivatives. PubMed. Available at: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. Available at: [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH. Available at: [Link]

-

(PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Available at: [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. NIH. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. ResearchGate. Available at: [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. Available at: [Link]

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PMC - PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. chemmethod.com [chemmethod.com]

- 12. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-benzyl-1-methylhydrazinecarbothioamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of N-benzyl-1-methylhydrazinecarbothioamide. This document provides a detailed overview of its chemical identity, physicochemical properties, and key data pertinent to its scientific exploration.

Core Chemical Identity

N-benzyl-1-methylhydrazinecarbothioamide is a thiosemicarbazide derivative characterized by the presence of a benzyl group and a methyl group attached to the hydrazine nitrogen atoms. This substitution pattern is crucial in defining its chemical reactivity and biological activity. The core structure consists of a thiourea backbone linked to a substituted hydrazine moiety.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-1-benzyl-1-methylthiourea | PubChem[1] |

| CAS Number | 114324-56-0 | PubChem[1] |

| PubChem CID | 55279489 | PubChem[1] |

The structural arrangement of N-benzyl-1-methylhydrazinecarbothioamide, with its aromatic ring and polar hydrazinecarbothioamide group, suggests a molecule with potential for diverse chemical interactions.

Caption: A conceptual workflow for the synthesis of N-benzyl-1-methylhydrazinecarbothioamide.

Analytical Characterization

The identity and purity of synthesized N-benzyl-1-methylhydrazinecarbothioamide would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the benzyl, methyl, and amine protons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, corroborating the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S, and aromatic C-H stretches.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the calculated values from the molecular formula.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-benzyl-1-methylhydrazinecarbothioamide. A comprehensive safety data sheet (SDS) should be consulted before use. Based on the general properties of related hydrazine and thiourea derivatives, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

PubChem. N-Benzyl-N-methylhydrazinecarbothioamide. National Center for Biotechnology Information. [Link]

Sources

N-benzyl-1-methylhydrazinecarbothioamide: An In-depth Technical Guide to Solubility and Stability

Introduction

N-benzyl-1-methylhydrazinecarbothioamide is a thiosemicarbazide derivative of increasing interest within pharmaceutical and materials science research. As with any compound under investigation for potential applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability characteristics of N-benzyl-1-methylhydrazinecarbothioamide, offering both theoretical insights and practical, field-proven methodologies for its evaluation. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will leverage data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it will detail the standardized protocols necessary for researchers to generate empirical data, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's behavior in various environments.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The thiosemicarbazide scaffold, central to N-benzyl-1-methylhydrazinecarbothioamide, generally imparts a degree of polarity due to the presence of nitrogen and sulfur heteroatoms capable of hydrogen bonding. However, the introduction of a benzyl group and a methyl group will significantly influence its solubility profile.

1.1. Predicted Solubility Characteristics

Based on its structure, we can infer the following solubility behavior for N-benzyl-1-methylhydrazinecarbothioamide:

-

Aqueous Solubility: The presence of the nonpolar benzyl group is expected to confer low aqueous solubility. While the hydrazinecarbothioamide moiety can participate in hydrogen bonding with water, the hydrophobic nature of the benzyl ring will likely dominate. Thiosemicarbazides are generally described as soluble in water, but substitution with aryl groups, such as the benzyl group here, tends to decrease water solubility[1].

-

Organic Solvent Solubility: N-benzyl-1-methylhydrazinecarbothioamide is anticipated to exhibit greater solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar thiosemicarbazide core. It is also expected to be soluble in alcohols like ethanol and methanol[1]. A study on imidazole-thiosemicarbazides suggested that these compounds are more soluble in less polar organic solvents like cyclohexane[2]. Given the structural similarities, this suggests that N-benzyl-1-methylhydrazinecarbothioamide may also be soluble in a range of organic solvents.

-

pH-Dependent Solubility: The hydrazine and thioamide moieties may exhibit acidic or basic properties, suggesting that the solubility of N-benzyl-1-methylhydrazinecarbothioamide could be pH-dependent. The compound may be more soluble in acidic or basic aqueous solutions compared to neutral water, due to the formation of soluble salts.

1.2. Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. Machine learning algorithms and quantitative structure–property relationship (QSPR) models are increasingly used for this purpose[3][4][5][6]. These models utilize molecular descriptors to predict solubility in various solvents. For N-benzyl-1-methylhydrazinecarbothioamide, descriptors such as molecular weight, logP (lipophilicity), hydrogen bond donors and acceptors, and polar surface area would be key inputs for such predictive tools.

1.3. Experimental Determination of Solubility

To obtain definitive solubility data, empirical testing is essential. The following are standard protocols for determining the solubility of a compound like N-benzyl-1-methylhydrazinecarbothioamide.

1.3.1. Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of N-benzyl-1-methylhydrazinecarbothioamide to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.3.2. Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.

Protocol:

-

Sample Preparation: Prepare a high-concentration stock solution of N-benzyl-1-methylhydrazinecarbothioamide in DMSO.

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer.

-

Precipitation Monitoring: Monitor the solution for the formation of a precipitate over time using techniques like nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Table 1: Predicted and Analogous Compound Solubility Data

| Compound/Analog | Solvent | Solubility | Reference |

| Thiosemicarbazide | Water, Ethanol, Methanol | Soluble | [1] |

| Imidazole-Thiosemicarbazides | Cyclohexane | More Soluble | [2] |

| 4-Aryl Substituted Thiosemicarbazides | Chloroform | Soluble | [1] |

Note: This table provides a qualitative outlook based on structurally related compounds. Experimental determination for N-benzyl-1-methylhydrazinecarbothioamide is highly recommended.

Diagram 1: Factors Influencing Solubility

Caption: Key factors influencing the solubility of a compound.

Part 2: Stability Profile and Degradation Pathways

Understanding the stability of N-benzyl-1-methylhydrazinecarbothioamide is crucial for determining its shelf-life, storage conditions, and potential degradation products. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways.[7][8][9][10][11][12][13][14]

2.1. Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a molecule and validate the stability-indicating nature of analytical methods.[8][9][10][15][16] The following stress conditions are recommended for N-benzyl-1-methylhydrazinecarbothioamide based on ICH guidelines.[7][11][13][14]

2.1.1. Hydrolytic Degradation

-

Rationale: To assess susceptibility to degradation in aqueous environments at different pH values. The thioamide linkage may be susceptible to hydrolysis. Studies on thiourea have indicated its stability to hydrolysis at environmentally relevant pH, which may suggest some stability for the core structure of N-benzyl-1-methylhydrazinecarbothioamide[17]. However, the overall molecular structure will influence this.

-

Protocol:

-

Dissolve N-benzyl-1-methylhydrazinecarbothioamide in aqueous solutions of varying pH (e.g., 0.1 M HCl for acidic, water for neutral, and 0.1 M NaOH for basic conditions).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points.

-

Neutralize the samples if necessary.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

2.1.2. Oxidative Degradation

-

Rationale: To evaluate the compound's sensitivity to oxidation. The sulfur atom in the thiocarbonyl group and the hydrazine moiety are potential sites for oxidation.

-

Protocol:

-

Dissolve N-benzyl-1-methylhydrazinecarbothioamide in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (3-30%).

-

Store the solution at room temperature for a specified duration.

-

Analyze samples at different time intervals by HPLC.

-

2.1.3. Photolytic Degradation

-

Rationale: To determine the compound's sensitivity to light exposure. Aromatic systems and heteroatoms can absorb UV or visible light, leading to degradation.

-

Protocol:

-

Expose solid N-benzyl-1-methylhydrazinecarbothioamide and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp)[18][19].

-

Maintain a control sample in the dark at the same temperature.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter[20].

-

Analyze the exposed and control samples by HPLC.

-

2.1.4. Thermal Degradation

-

Rationale: To assess the stability of the compound at elevated temperatures.

-

Protocol:

-

Expose solid N-benzyl-1-methylhydrazinecarbothioamide to dry heat at various temperatures (e.g., 60°C, 80°C) for a set period.

-

Analyze the samples at different time points to determine the extent of degradation.

-

Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide more detailed information on thermal decomposition pathways[21][22][23].

-

Diagram 2: Forced Degradation Workflow

Sources

- 1. juniv.edu [juniv.edu]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. d-nb.info [d-nb.info]

- 4. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. acdlabs.com [acdlabs.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. Ich guideline for stability testing | PPTX [slideshare.net]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]

- 20. q1scientific.com [q1scientific.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fpe.umd.edu [fpe.umd.edu]

- 23. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Spectroscopic Characterization of N-benzyl-1-methylhydrazinecarbothioamide: A Technical Guide

Introduction

N-benzyl-1-methylhydrazinecarbothioamide is a thiosemicarbazide derivative of increasing interest within medicinal chemistry and drug development. Thiosemicarbazides are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their mechanism of action and for the development of new therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-benzyl-1-methylhydrazinecarbothioamide, offering a predictive framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists in the field of drug discovery and organic synthesis, providing both theoretical grounding and practical insights into the spectroscopic workflow.

Molecular Structure and Spectroscopic Overview

The structure of N-benzyl-1-methylhydrazinecarbothioamide, with the molecular formula C9H13N3S, is foundational to interpreting its spectroscopic data.[3] Key structural features include a benzyl group, a methyl group, a hydrazine moiety, and a thiocarbonyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-benzyl-1-methylhydrazinecarbothioamide, a standard analysis would involve acquiring both ¹H and ¹³C NMR spectra in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.[4][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-benzyl-1-methylhydrazinecarbothioamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[4][5]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring typically resonate in this region. |

| Methylene (CH₂) | ~4.70 | Singlet | 2H | The methylene protons adjacent to the nitrogen and the phenyl group are expected to be deshielded. |

| Methyl (CH₃) | ~3.10 | Singlet | 3H | The methyl group attached to the nitrogen will appear as a singlet. |

| Hydrazine (NH & NH₂) | Broad signals | Broad Singlets | 3H | The chemical shifts of N-H protons are variable and depend on solvent and concentration. They often appear as broad signals and can be confirmed by D₂O exchange. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiocarbonyl (C=S) | ~180 - 185 | The thiocarbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[1][6] |

| Aromatic (C₆H₅) | 125 - 140 | Multiple signals are expected for the aromatic carbons of the benzyl group. |

| Methylene (CH₂) | ~50 - 55 | The methylene carbon is attached to a nitrogen and a phenyl group, leading to a downfield shift. |

| Methyl (CH₃) | ~30 - 35 | The methyl carbon attached to the nitrogen will resonate in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[7]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[4]

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000 - 400 cm⁻¹).

IR Spectral Analysis (Predicted)

The IR spectrum of N-benzyl-1-methylhydrazinecarbothioamide is expected to exhibit the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretching | 3100 - 3400 | Medium-Strong, Broad | Characteristic of primary and secondary amines and amides.[1][2][8] The broadening is due to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds in aromatic rings. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the methylene and methyl groups. |

| C=S Stretching | 1170 - 1250 | Medium-Strong | The thiocarbonyl group has a characteristic absorption in this region.[1][4] |

| C-N Stretching | 1380 - 1450 | Medium | Associated with the C-N bonds in the molecule. |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong | Characteristic in-plane bending vibrations of the phenyl ring. |

| Aromatic C-H Bending | 690 - 900 | Strong | Out-of-plane bending vibrations of the phenyl ring, which can be indicative of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

Mass Spectral Analysis (Predicted)

The mass spectrum will provide the molecular weight of N-benzyl-1-methylhydrazinecarbothioamide, which is 195.29 g/mol .[3]

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z 195, corresponding to the intact molecule. High-resolution mass spectrometry should yield a value close to the exact mass of 195.0830.[3]

-

Key Fragmentation Pathways: The fragmentation pattern will provide valuable structural information.

-

Benzylic Cleavage: A major fragmentation pathway is the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds.

-

Loss of the Thioamide Moiety: Fragmentation can also occur within the hydrazinecarbothioamide chain, leading to various smaller fragments.

-

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathway in the mass spectrum.

Conclusion

The spectroscopic analysis of N-benzyl-1-methylhydrazinecarbothioamide provides a comprehensive structural characterization of the molecule. The predicted NMR, IR, and Mass Spectrometry data presented in this guide offer a robust framework for researchers to confirm the identity and purity of this compound. The interplay of these techniques, from the detailed connectivity information provided by NMR to the functional group identification by IR and the molecular weight and fragmentation patterns from MS, allows for an unambiguous assignment of the molecular structure. This foundational knowledge is critical for advancing the study of this and related thiosemicarbazide derivatives in the pursuit of new therapeutic agents.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. [Link]

-

DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]

-

PubChem. N-Methylhydrazinecarbothioamide. [Link]

-

ResearchGate. IR spectra of thiosemicarbazide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

PubChem. N-Benzyl-N-methylhydrazinecarbothioamide. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-methylhydrazinecarbothioamide | C9H13N3S | CID 55279489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chemmethod.com [chemmethod.com]

- 7. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Evolving Therapeutic Landscape of Thiosemicarbazide Derivatives: A Guide to Biological Activity and Mechanistic Insights

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Structural Significance and Therapeutic Promise of the Thiosemicarbazide Scaffold

In the landscape of medicinal chemistry, the thiosemicarbazide nucleus (NH2-NH-CS-NH2) and its derivatives represent a class of compounds with remarkable structural versatility and a broad spectrum of biological activities.[1] These compounds, which are hydrazine derivatives of thiocarbamic acid, have garnered substantial attention from researchers for their potential in developing novel therapeutic agents.[1][2] The unique chemical architecture, featuring a combination of sulfur and nitrogen atoms, makes them excellent starting materials for synthesizing a wide array of heterocyclic compounds and allows for facile structural modifications to modulate their pharmacological profiles.[2][3]

The biological significance of thiosemicarbazides is largely attributed to the presence of the N-N-C=S moiety. This functional group, particularly in the thiosemicarbazone form (obtained by condensing a thiosemicarbazide with an aldehyde or ketone), acts as a potent chelating agent for transition metal ions like iron, copper, and zinc.[4][5] This metal-chelating ability is central to many of their mechanisms of action, including the inhibition of key metalloenzymes crucial for pathogen survival or cancer cell proliferation.[5][6] Consequently, thiosemicarbazide derivatives have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory agents.[1][7]

This guide provides an in-depth exploration of the major biological activities of thiosemicarbazide derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, present key structure-activity relationship (SAR) insights, and provide detailed protocols for their preclinical evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising scaffold for the discovery of next-generation therapeutics.

Part 1: Anticancer Activity

The development of thiosemicarbazide derivatives as anticancer agents is one of the most extensively studied areas. Their cytotoxic effects have been demonstrated against a wide range of cancer cell lines, including lung, cervical, melanoma, and neuroblastoma cells.[7][8][9] The primary mechanisms of their antitumor action are multifaceted, often involving the induction of apoptosis, inhibition of critical enzymes, and interactions with cellular DNA.[1][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Enzyme Inhibition: A primary mechanism is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[10] By chelating the iron required for RR activity, thiosemicarbazones effectively halt the production of deoxyribonucleotides, thereby arresting cell proliferation.[10] Additionally, some derivatives have shown inhibitory activity against other key enzymes like topoisomerase II, which is vital for managing DNA topology during replication.[8] Recent studies have also identified dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme in the de novo pyrimidine synthesis pathway, as a therapeutic target.[9]

Metal Chelation and Oxidative Stress: The ability of thiosemicarbazides to chelate intracellular iron and copper disrupts cellular homeostasis.[4][5] This can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering programmed cell death (apoptosis).[7] The formation of metal complexes can also be a critical aspect of their biological activity, with the complex itself being the active species.[11]

DNA Interaction: Spectroscopic studies suggest that certain thiosemicarbazide derivatives can act as DNA intercalating agents.[1] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiosemicarbazide derivatives can be significantly influenced by their structural modifications:

-

Terminal N4-Substitution: Modifications at the terminal nitrogen (N4) of the thiosemicarbazide moiety are crucial. The presence of bulky or aromatic substituents can enhance cytotoxicity.

-

Aromatic/Heterocyclic Scaffolds: The nature of the aldehyde or ketone precursor used to form thiosemicarbazones plays a vital role. α-(N)-heterocyclic thiosemicarbazones are particularly potent inhibitors of ribonucleotide reductase.[10]

-

Electron-Withdrawing Groups: The substitution of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings of the molecule has been shown to correlate with increased anticancer activity.[4] This is likely due to the modulation of the compound's electronic properties and lipophilicity, affecting cell membrane permeability and target interaction.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected thiosemicarbazide derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Nitro-substituted Semicarbazide (4c) | U87 (Malignant Glioma) | 12.6 | [8] |

| Nitro-substituted Semicarbazide (4d) | U87 (Malignant Glioma) | 13.7 | [8] |

| Thiosemicarbazide Derivative (5d) | U87 (Malignant Glioma) | 13.0 | [8] |

| Thiosemicarbazide Derivative (5b) | U87 (Malignant Glioma) | 14.6 | [8] |

| Thiosemicarbazone Derivative (L4) | A549 (Lung Cancer) | Strongest Inhibitory Effect* | [7] |

Note: The exact IC50 value for L4 was not provided in the source, but it was identified as the most potent among the tested compounds.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity, making it a cornerstone for initial anticancer drug screening.[12][13]

Principle: The assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., A549, U87, B16F10) under standard conditions (37°C, 5% CO2).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 4,000–10,000 cells per well in 100 µL of complete culture medium.[13][14]

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Compound Treatment:

-

Prepare a stock solution of the test thiosemicarbazide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.01 µM to 100 µM).[13][14]

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for a specified exposure time, typically 48 to 72 hours.[13][14]

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Diagram: Workflow for In Vitro Anticancer Screening

Caption: General reaction scheme for the synthesis of thiosemicarbazones.

Part 4: Enzyme Inhibition

Beyond ribonucleotide reductase, thiosemicarbazide derivatives have been identified as potent inhibitors of several other enzymes, highlighting their potential to treat a variety of diseases.

-

Tyrosinase Inhibition: Thiosemicarbazones are among the most potent tyrosinase inhibitors discovered, with some derivatives showing IC50 values in the sub-micromolar range. [15][16]Tyrosinase is a key enzyme in melanin synthesis, making these compounds promising agents for treating hyperpigmentation and for use in cosmetics. The mechanism often involves the sulfur atom of the thiourea moiety interacting with the copper ions in the enzyme's active site. [15]* Carbonic Anhydrase (CA) Inhibition: Certain thiosemicarbazone-benzenesulfonamide derivatives have shown potent, low nanomolar inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII). [17]CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

-

Cholinesterase Inhibition: Some para-substituted thiosemicarbazones have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [18]* α-Glucosidase and α-Amylase Inhibition: Novel thiosemicarbazone derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Their inhibition is a therapeutic strategy for managing type 2 diabetes. [19]

Conclusion and Future Directions

The thiosemicarbazide scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. Their proven efficacy as anticancer, antimicrobial, and anticonvulsant agents in preclinical models underscores their immense therapeutic potential. The core strengths of this chemical class lie in their synthetic accessibility, tunable structure-activity relationships, and often multi-targeted mechanisms of action, such as metal chelation and enzyme inhibition.

Future research should focus on several key areas. Firstly, elucidating the precise molecular mechanisms and identifying specific cellular targets will be crucial for rational drug design and overcoming resistance. [5]Secondly, optimizing the pharmacokinetic and pharmacodynamic properties (ADME/Tox) of lead compounds is necessary to translate potent in vitro activity into in vivo efficacy and safety. [8]Finally, the exploration of novel hybrid molecules, combining the thiosemicarbazide moiety with other pharmacophores, could lead to the development of next-generation therapeutics with enhanced potency and selectivity. [3]The journey from bench to bedside is complex, but for thiosemicarbazide derivatives, the path is well-paved with promising data and compelling biological rationale.

References

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2021). ResearchGate. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. [Link]

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (n.d.). PubMed. [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry. [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. (2021). Asian Journal of Chemistry. [Link]

-

A review on potential biological activities of thiosemicarbazides. (2018). ResearchGate. [Link]

-

Exploring Synthesis and Chemotherapeutic Potential of Thiosemicarbazide Analogs. (2023). Bentham Science. [Link]

-

A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (2018). Semantic Scholar. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2013). Springer Nature Experiments. [Link]

-

Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search. (2011). PubMed. [Link]

-

Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. (2023). ACS Omega. [Link]

-

Anticonvulsant activity of some semicarbazone and thiosemicarbazone derivatives of isatin on PTZ induced seizure. (n.d.). Avicenna Journal of Medical Sciences. [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Structure activity relationship of the synthesized thiosemicarbazones. (2024). ResearchGate. [Link]

-

alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach. (n.d.). PubMed. [Link]

-

METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). ijpbs.net. [Link]

-

Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PubMed. [Link]

-

Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. (n.d.). PubMed. [Link]

-